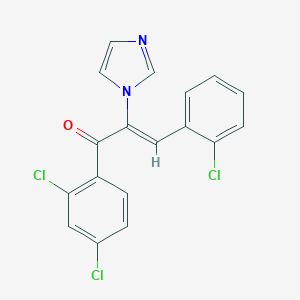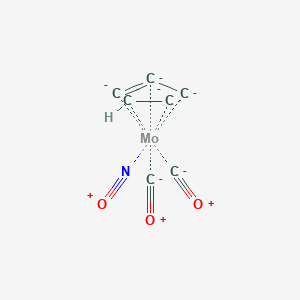
Cyclopentadienylmolybdenum dicarbonyl nitrosyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadienylmolybdenum dicarbonyl nitrosyl is an organometallic compound with the chemical formula C₇H₅MoNO₃. It is a complex of molybdenum, featuring a cyclopentadienyl ligand, two carbonyl ligands, and a nitrosyl ligand. This compound is of interest due to its unique structural and electronic properties, making it a subject of study in various fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentadienylmolybdenum dicarbonyl nitrosyl can be synthesized through the reaction of molybdenum hexacarbonyl with cyclopentadiene in the presence of a nitrosylating agent. The general reaction involves the following steps:
Formation of Cyclopentadienylmolybdenum Tricarbonyl: Molybdenum hexacarbonyl reacts with cyclopentadiene to form cyclopentadienylmolybdenum tricarbonyl.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically follows the laboratory procedures with scale-up modifications to ensure safety and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopentadienylmolybdenum dicarbonyl nitrosyl undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl and nitrosyl ligands can be substituted by other ligands under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the oxidation state of molybdenum changes.
Ligand Addition: Additional ligands can be coordinated to the molybdenum center, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, amines, and halides. These reactions typically occur under mild conditions with the use of solvents like tetrahydrofuran or dichloromethane.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Ligand Addition: Ligands such as phosphines or isocyanides can be added under controlled conditions to form new complexes.
Major Products Formed
Substitution Products: Depending on the substituent, various cyclopentadienylmolybdenum complexes with different ligands can be formed.
Oxidation and Reduction Products: These reactions can lead to changes in the oxidation state of molybdenum, resulting in different molybdenum complexes.
Ligand Addition Products: New organometallic complexes with additional ligands coordinated to the molybdenum center.
Scientific Research Applications
Cyclopentadienylmolybdenum dicarbonyl nitrosyl has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.
Materials Science: The compound’s unique electronic properties make it a candidate for studying conductive and magnetic materials.
Biological Studies: Its interactions with biological molecules are of interest for developing new drugs and understanding enzyme mechanisms.
Industrial Applications: It is used in the synthesis of fine chemicals and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism of action of cyclopentadienylmolybdenum dicarbonyl nitrosyl involves its ability to coordinate with other molecules through its ligands. The molybdenum center can undergo changes in oxidation state, facilitating various catalytic processes. The nitrosyl ligand can participate in electron transfer reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienylmolybdenum Tricarbonyl: Similar in structure but contains three carbonyl ligands instead of two carbonyls and one nitrosyl.
Cyclopentadienylmolybdenum Dicarbonyl Dimer: Contains two molybdenum centers and forms a dimeric structure.
Cyclopentadienylchromium Tricarbonyl: A chromium analog with similar ligand arrangements but different metal center
Uniqueness
Cyclopentadienylmolybdenum dicarbonyl nitrosyl is unique due to the presence of the nitrosyl ligand, which imparts distinct electronic properties and reactivity compared to its tricarbonyl and dicarbonyl dimer counterparts. The nitrosyl ligand’s ability to engage in electron transfer reactions makes this compound particularly interesting for catalytic and materials science applications .
Properties
IUPAC Name |
azanylidyneoxidanium;carbon monoxide;cyclopenta-1,3-diene;molybdenum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.2CO.Mo.NO/c1-2-4-5-3-1;2*1-2;;1-2/h1-5H;;;;/q-1;;;;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFQAMVEVLKZSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.N#[O+].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5MoNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
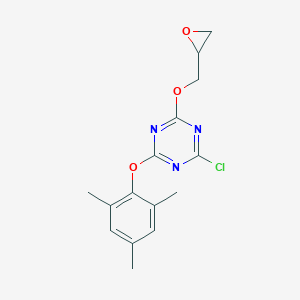
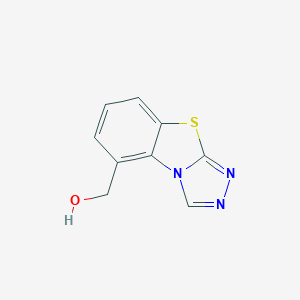

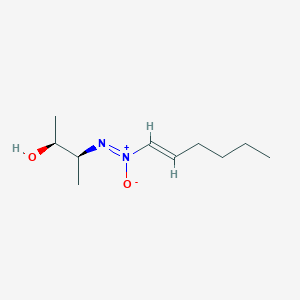
![2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B56915.png)
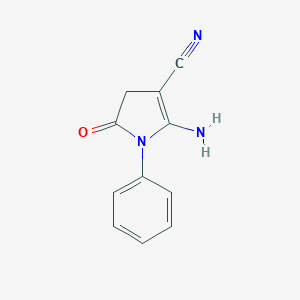
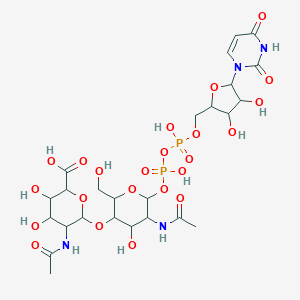
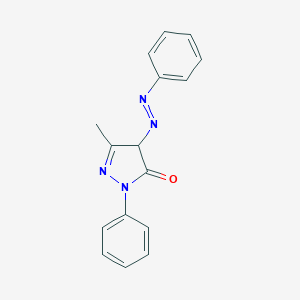


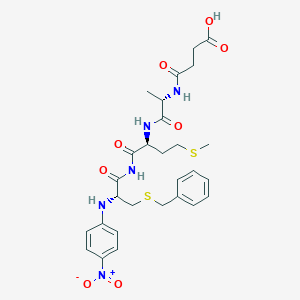

![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)
